1-(Perfluoro-n-octyl)decane

Vue d'ensemble

Description

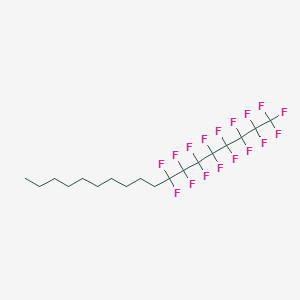

1-(Perfluoro-n-octyl)decane, also known by its IUPAC name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctadecane, is a fluorinated organic compound with the molecular formula C18H21F17. This compound is characterized by its high degree of fluorination, which imparts unique chemical and physical properties such as high thermal stability and resistance to chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Perfluoro-n-octyl)decane typically involves the fluorination of a hydrocarbon precursor. One common method is the direct fluorination of n-octyl decane using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas .

Industrial Production Methods: Industrial production of this compound often employs electrochemical fluorination (ECF) or the Fowler process. These methods involve the use of anhydrous hydrogen fluoride and an electric current to achieve the desired level of fluorination. The reaction conditions are optimized to ensure maximum yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Perfluoro-n-octyl)decane is known for its chemical inertness due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone.

Reduction: Reduction reactions are less common but can be achieved using powerful reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, although they require harsh conditions and strong nucleophiles

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium amide in liquid ammonia.

Major Products Formed:

Oxidation: Formation of perfluorinated carboxylic acids.

Reduction: Formation of partially fluorinated hydrocarbons.

Substitution: Formation of substituted perfluorinated compounds.

Applications De Recherche Scientifique

1-(Perfluoro-n-octyl)decane has a wide range of applications in scientific research:

Chemistry: Used as a solvent for highly reactive species and in the synthesis of other fluorinated compounds.

Biology: Employed in studies involving cell membrane interactions due to its unique hydrophobic and lipophobic properties.

Medicine: Investigated for use in drug delivery systems and as a contrast agent in medical imaging.

Industry: Utilized in the production of high-performance lubricants, surfactants, and coatings

Mécanisme D'action

The mechanism of action of 1-(Perfluoro-n-octyl)decane is primarily based on its ability to interact with hydrophobic and lipophobic environments. The compound’s fluorinated structure allows it to form stable interactions with other fluorinated molecules and surfaces, making it effective in applications such as surface coatings and drug delivery systems. The molecular targets and pathways involved include interactions with lipid bilayers and hydrophobic pockets in proteins .

Comparaison Avec Des Composés Similaires

Perfluorooctane: Similar in structure but with a shorter carbon chain.

Perfluorodecane: Similar in structure but lacks the additional octyl group.

Perfluorooctyl bromide: Contains a bromine atom instead of the additional decane chain

Uniqueness: 1-(Perfluoro-n-octyl)decane is unique due to its extended carbon chain and high degree of fluorination, which confer exceptional thermal stability and chemical resistance. These properties make it particularly valuable in applications requiring extreme conditions .

Activité Biologique

1-(Perfluoro-n-octyl)decane, a perfluorinated compound, has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

- Chemical Formula : C₁₈H₂₁F₁₇

- CAS Number : 138472-76-1

- Boiling Point : 427 °C

- Melting Point : 52 °C

- Hazard Classification : Irritant

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interaction with cellular components and biochemical pathways. Research indicates that perfluorinated compounds (PFCs) can influence various biological processes, including:

- Cell Membrane Interaction : PFCs like this compound may integrate into cell membranes, potentially altering membrane fluidity and function.

- Receptor Modulation : These compounds have been shown to interact with nuclear receptors, which play crucial roles in gene expression and cellular metabolism.

- Inflammatory Response : Some studies suggest that PFCs can modulate inflammatory pathways, potentially contributing to chronic inflammatory conditions.

Biological Activity Findings

This compound has been studied for its various biological effects:

- Antifungal Activity : A study identified this compound as a potential antifungal agent isolated from the fruiting bodies of Gomphus floccosus, indicating its capability to inhibit fungal growth.

- Toxicological Effects : Research has shown that PFCs can be toxic to various cell types, impacting cellular viability and function. For instance, exposure to perfluorinated compounds has been associated with reproductive toxicity and developmental issues in animal models .

- Metabolic Disruption : PFCs have been linked to metabolic disorders in humans, including associations with increased uric acid levels and thyroid disease . The disruption of metabolic pathways can lead to conditions such as obesity and diabetes.

Case Study 1: Antifungal Properties

In a controlled laboratory setting, extracts containing this compound demonstrated significant antifungal activity against several pathogenic fungi. The study highlighted the compound's potential as a natural antifungal agent, warranting further investigation into its applications in agriculture and medicine.

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted on various PFCs, including this compound. Results indicated that prolonged exposure could lead to significant health risks, including endocrine disruption and immune system impairment. This study underscores the need for careful monitoring of PFC levels in environmental and biological samples.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F17/c1-2-3-4-5-6-7-8-9-10-11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOQQFYKDKRESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)8(CH2)10H, C18H21F17 | |

| Record name | Octadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381976 | |

| Record name | 1-(Perfluoro-n-octyl)decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138472-76-1 | |

| Record name | 1-(Perfluoro-n-octyl)decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.